Vinblastine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of vinblastine has been a subject of extensive research, focusing on biomimetic strategies and advanced organic synthesis techniques to construct this complex molecule. Notable approaches include the biomimetic one-pot synthesis which replicates the natural coupling process of vindoline and catharanthine under specific conditions, such as irradiation with near-ultraviolet light followed by reduction steps, mimicking the plant's biosynthetic pathway to achieve the dimerization and formation of this compound (Hirata et al., 2004). Furthermore, asymmetric total syntheses of this compound analogues have been developed, employing innovative strategies like intramolecular [4 + 2]/[3 + 2] cycloaddition cascades of 1,3,4-oxadiazoles to set multiple stereocenters and construct the core structure in a single step, significantly advancing the synthetic methodology for this compound and its derivatives (Sasaki et al., 2010).

Molecular Structure Analysis

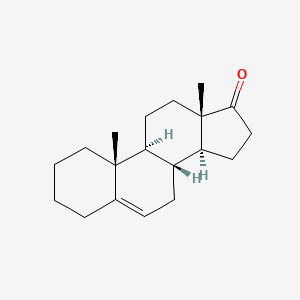

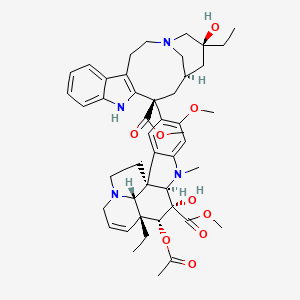

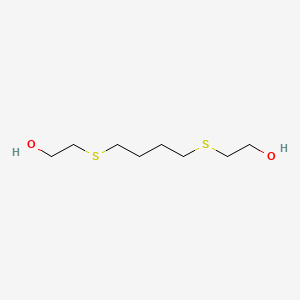

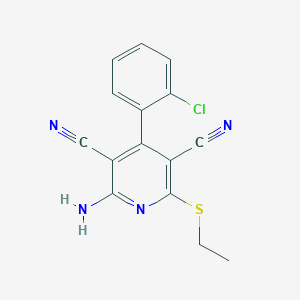

This compound features a complex molecular architecture consisting of two indole-based monomeric units linked together to form a dimer. This structure is characterized by several stereocenters and a variety of functional groups, including methyl, hydroxy, and acetate moieties, contributing to its potent biological activity. The stereochemistry of this compound is critical for its interaction with biological targets, influencing its therapeutic efficacy and specificity.

Chemical Reactions and Properties

The chemical properties of this compound are predominantly influenced by its alkaloid backbone and the presence of multiple functional groups. It undergoes various chemical reactions, including oxidations, reductions, and functional group transformations, enabling the synthesis of numerous analogues with varied biological activities. For instance, the synthesis of C5-substituted this compound derivatives explored modifications at the C5 position to probe the tubulin binding site's sensitivity to different substituents, revealing the critical role of this position in biological activity (Va et al., 2010).

Applications De Recherche Scientifique

Traitement Antitumoral

La vinblastine est largement utilisée dans le traitement des tumeurs {svg_1}. Elle a été utilisée pour synthétiser de nouveaux dérivés d'agents antitumoraux afin d'obtenir de nouveaux composés aux propriétés thérapeutiques améliorées {svg_2}.

Traitement de Divers Cancers

La this compound a un fort effet inhibiteur sur divers types de cancers, notamment la leucémie monozygote, le cancer du sein, le cancer du foie, le cancer de l'ovaire, le cancer de la tête et du cou, le cancer des testicules, le sarcome solide et la mélanine maligne {svg_3}.

Lymphomes de Hodgkin et Non-Hodgkin

La this compound est utilisée pour le traitement des lymphomes de Hodgkin et des lymphomes non-hodgkiniens {svg_4}. Elle est également utilisée dans le traitement du mycosis fongoïde, un type de lymphome cutané {svg_5}.

Traitement du Neuroblastome

La this compound est utilisée dans le traitement du neuroblastome, un type de cancer qui commence souvent dans les glandes surrénales {svg_6}.

Traitement du Sarcome de Kaposi

Le sarcome de Kaposi, un type de cancer qui peut former des masses dans la peau, les ganglions lymphatiques ou d'autres organes, peut être traité avec de la this compound {svg_7}.

Traitement de l'Histiocytose

L'histiocytose, une maladie rare qui implique une surproduction de globules blancs appelés histiocytes, peut être traitée avec de la this compound {svg_8}.

Modification de la Structure de la this compound

La structure de la this compound a été modifiée pour produire des dérivés plus sélectifs, plus efficaces ou moins toxiques {svg_9}. Cela a donné lieu à un certain nombre de nouveaux agents antitumoraux {svg_10}.

Traitement du Choriocarcinome

La this compound est recommandée pour le traitement du choriocarcinome, un cancer à croissance rapide qui survient dans l'utérus d'une femme {svg_11}.

Mécanisme D'action

Target of Action

Vinblastine primarily targets microtubules in the cell . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division . This compound also targets tumor-associated macrophages (TAMs) , influencing their polarization state .

Mode of Action

This compound binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule . This interaction inhibits mitosis at the metaphase, causing mitotic arrest or cell death . In the context of TAMs, this compound can reset these macrophages from an immune-suppressive M2-like phenotype to a proinflammatory M1-like phenotype .

Biochemical Pathways

This compound affects the microtubule dynamics , disrupting the formation of spindle fibers, which are responsible for the alignment and separation of chromosomes during cell division . This disruption leads to mitotic arrest and ultimately, cell death . In TAMs, this compound induces the activation of the NF-κB-Cyba axis to generate reactive oxygen species, thus polarizing TAMs to the M1 phenotype .

Pharmacokinetics

The pharmacokinetics of this compound is primarily driven by ABCB1-mediated efflux and CYP3A4 metabolism , creating potential for drug-drug interaction . The data were consistent with a three-compartment open model system with the following values: α phase: t 1/2 = 3.90 ± 1.46 min; Vc = 16.8 ± 7.1 liters. β phase: t 1/2 = 53.0 ± 13.0 min; V β = 79.0 ± 52.0 liters; γ phase: t 1/2 = 1173.0 ± 65.0 min; V γ = 1656.0 ± 717.0 liters .

Result of Action

The result of this compound’s action at the molecular level is the disruption of microtubule dynamics , leading to mitotic arrest and cell death . At the cellular level, this compound causes a shift in the polarization of TAMs from an immune-suppressive M2-like phenotype to a proinflammatory M1-like phenotype, promoting an antitumor immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact the effectiveness of this compound due to potential drug-drug interactions . Additionally, the tumor microenvironment can influence the action of this compound, particularly its ability to reset TAMs from the M2 phenotype to the M1 phenotype .

Safety and Hazards

Vinblastine is an extremely toxic drug with a low therapeutic index, and therapeutic doses are likely to cause toxicity . Adverse effects of this compound include hair loss, loss of white blood cells and blood platelets, gastrointestinal problems, high blood pressure, excessive sweating, depression, muscle cramps, vertigo, and headaches .

Orientations Futures

The low yield of vinblastine from the plant and the difficulty of meeting their huge demand around the globe prompted researchers to create a variety of approaches. One such approach is genetically reprogramming yeast to produce the alkaloids vindoline and catharanthine . This could potentially provide an alternative source of these alkaloids, independent of their natural plant producers, to ensure a stable supply chain .

Propriétés

IUPAC Name |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H58N4O9/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3/t28-,37-,38+,39+,42-,43+,44+,45-,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXLYSJRDGCGARV-CFWMRBGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H58N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

811.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Negligible, ODORLESS & HYGROSCOPIC; WHITE TO SLIGHTLY YELLOW, AMORPHOUS OR CRYSTALLINE POWDER; FREELY SOL IN WATER /VINBLASTINE SULFATE/, Practically insoluble in water, petroleum ether; soluble in alcohols, acetone, ethyl acetate, chloroform | |

| Record name | Vinblastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VINBLASTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The antitumor activity of vinblastine is thought to be due primarily to inhibition of mitosis at metaphase through its interaction with tubulin. Vinblastine binds to the microtubular proteins of the mitotic spindle, leading to crystallization of the microtubule and mitotic arrest or cell death., Although the mechanism of action has not been definitely established, vinblastine appears to bind to or crystallize critical microtubular proteins of the mitotic spindle, thus preventing their proper polymerization and causing metaphase arrest. In high concentrations, vinblastine also exerts complex effects on nucleic acid and protein synthesis. Vinblastine reportedly also interferes with amino acid metabolism by blocking cellular utilization of glutamic acid and thus inhibits purine synthesis, the citric acid cycle, and the formation of urea. Vinblastine exerts some immunosuppressive activity., Experimental data indicate that the action of vinblastine sulfate is different from that of other recognized antineoplastic agents. Tissue-culture studies suggest an interference with metabolic pathways of amino acids leading from glutamic acid to the citric acid cycle and to urea. In vivo experiments tend to confirm the in vitro results. A number of in vitro and in vivo studies have demonstrated that vinblastine sulfate produces a stathmokinetic effect and various atypical mitotic figures., ... Studies indicate that vinblastine sulfate has an effect on cell-energy production required for mitosis and interferes with nucleic acid synthesis. The mechanism of action of vinblastine sulfate has been related to the inhibition of microtubule formation in the mitotic spindle, resulting in an arrest of dividing cells at the metaphase stage., Reversal of the antitumor effect of vinblastine sulfate by glutamic acid or tryptophan has been observed. In addition, glutamic acid and aspartic acid have protected mice from lethal doses of vinblastine sulfate. Aspartic acid was relatively ineffective in reversing the antitumor effect. | |

| Record name | Vinblastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VINBLASTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solvated needles from methanol | |

CAS RN |

865-21-4 | |

| Record name | Vinblastine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=865-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinblastine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000865214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinblastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vinblastine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINBLASTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V9KLZ54CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINBLASTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

211-216 °C | |

| Record name | Vinblastine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00570 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VINBLASTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Vinblastine is a microtubule inhibitor that exerts its anticancer effects primarily by binding to tubulin, a protein crucial for microtubule formation [, , , , , , , , ]. Microtubules are essential for various cellular processes, including cell division (mitosis), intracellular transport, and maintaining cell shape. By disrupting microtubule dynamics, this compound leads to mitotic arrest, ultimately resulting in cell death.

A: While all Vinca alkaloids target microtubules, vinflunine and vinorelbine, newer members of this class, exhibit distinct effects on microtubule dynamics compared to this compound []. Unlike this compound, these newer agents do not increase the time microtubules spend in an attenuated state. They also have a less pronounced inhibitory effect on microtubule treadmilling compared to this compound. These differences might contribute to the unique efficacy and toxicity profiles of these drugs.

A: Research suggests that this compound might influence the interaction between calmodulin, a calcium-binding protein, and stable tubule only polypeptide (STOP), a microtubule-associated protein []. This interaction is involved in regulating microtubule dynamics, and its disruption by this compound could further contribute to the drug's antimitotic activity.

A: Studies in rats demonstrate that this compound can inhibit ferritin clearance from circulation and stimulate the release of endogenous ferritin into the serum and bile []. This effect suggests a potential interaction with iron metabolism, although the exact mechanisms remain unclear.

ANone: The molecular formula of this compound is C46H58N4O9, and its molecular weight is 811.0 g/mol.

A: Modifying this compound's structure can significantly impact its activity and potency. For example, creating C20' urea and thiourea derivatives of this compound led to some derivatives exhibiting up to 10-fold greater potency than this compound itself []. This finding highlights the potential for developing more effective this compound analogs through structural modifications.

A: While specific details on this compound's ADME profile are not provided in the research papers, one study mentions that this compound can be detected in the urine of dogs undergoing chemotherapy []. This finding suggests that renal excretion might be one of the elimination pathways for this compound.

A: Studies demonstrate that flubendazole, an antihelmintic drug with microtubule-inhibiting properties, displays synergistic effects when combined with this compound in preclinical models of leukemia []. This combination therapy resulted in enhanced tumor growth delay compared to either drug alone, suggesting potential benefits for treating these hematologic malignancies.

A: Clinical trials investigating weekly this compound administration in children with recurrent or refractory low-grade gliomas demonstrated sustained responses with manageable toxicity [, ]. This finding suggests this compound could be a valuable treatment option for this patient population.

A: Research using a naturally-occurring canine model of invasive urothelial carcinoma indicated that combining this compound with piroxicam, a non-selective cyclooxygenase inhibitor, significantly improved remission rates and progression-free survival compared to this compound alone []. This study highlights the potential of combination therapies in enhancing this compound's efficacy.

A: Overexpression of P-glycoprotein, a transmembrane protein that pumps drugs out of cells, is one mechanism of resistance to this compound and other drugs [, , , ]. This overexpression can limit the intracellular accumulation of this compound, thereby reducing its efficacy.

A: Studies using renal cell carcinoma cell lines revealed that exposure to this compound can alter the expression of beta 1 integrins, specifically VLA-2, which are involved in cell adhesion and migration []. This finding suggests that this compound might influence the metastatic potential of tumor cells.

A: Research exploring the use of this compound-loaded platelets (VLP) for treating platelet-phagocytizing tumors shows that VLPs could potentially deliver this compound specifically to tumor sites, as evidenced by higher drug levels in tumor-infiltrated bone marrow compared to peripheral blood [].

A: Research suggests that a single nucleotide polymorphism (SNP) in the promoter region of the CEP72 gene (TT allele at rs924607) is associated with an increased risk of vincristine-induced peripheral neuropathy []. This finding could potentially guide personalized chemotherapy approaches by identifying patients at higher risk of developing this side effect.

A: Radioimmunoassay is one method mentioned in the research papers for measuring this compound concentrations in biological samples []. Additionaly, liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific method for quantifying this compound and other chemotherapeutic drugs in biological matrices, such as urine [].

A: Yes, matrix-assisted laser desorption/ionization-ion mobility separation-mass spectrometry imaging (MALDI-IMS-MS) has been successfully employed to visualize the distribution of this compound in whole-body tissue sections []. This technique allows for the detection and localization of both the parent drug and its metabolites, providing valuable insights into drug distribution and pharmacokinetics.

A: Studies evaluating the biodegradability of this compound, vincristine, and vindesine using the closed bottle test (CBT) and Zahn-Wellens test (ZWT) indicated that these compounds exhibit low biodegradability in aquatic environments []. This finding highlights potential concerns regarding the persistence of these drugs in the environment and their possible ecological impact.

A: Yes, this compound is a known substrate of P-glycoprotein (P-gp), a transmembrane efflux transporter responsible for pumping drugs out of cells [, , , ]. This interaction can lead to reduced intracellular drug accumulation and contribute to drug resistance.

A: Yes, several compounds have been identified that can modulate this compound's interaction with P-glycoprotein. For example, staurosporine derivatives, particularly NA-382, have shown the ability to enhance this compound accumulation in adriamycin-resistant P388 (P388/ADR) cells by inhibiting P-gp activity []. Similarly, the isoquinolinesulfonamide compound H-87 has been shown to reverse this compound resistance in rat ascites hepatoma AH66 cells by inhibiting the binding of this compound to P-gp [].

A: Flubendazole, an antihelmintic drug, has emerged as a potential alternative to this compound in treating leukemia and myeloma []. It inhibits tubulin polymerization through a distinct mechanism and shows efficacy even in this compound-resistant cells. Moreover, flubendazole displays synergistic effects when combined with this compound in preclinical models, suggesting its potential as both an alternative and a synergistic agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(4-Fluorophenyl)-1-methyl-2-imidazolyl]thio]-1-(1-piperidinyl)ethanone](/img/structure/B1199634.png)

![1-[1-[(4-Hydroxy-1-piperidinyl)-oxomethyl]cyclohexyl]-3-(2-methoxyphenyl)urea](/img/structure/B1199635.png)

![1-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1199643.png)